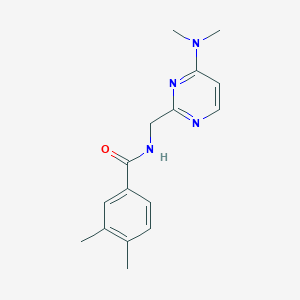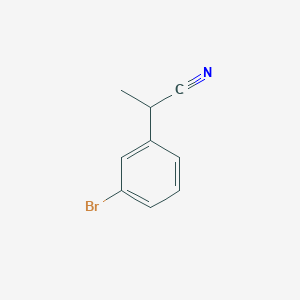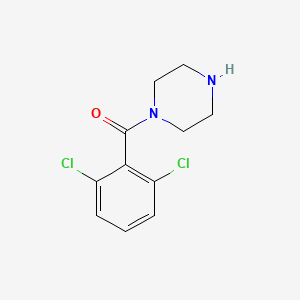
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Applications De Recherche Scientifique
Leukemia Treatment
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide” is structurally similar to Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . It functions by blocking the tyrosine kinase enzyme, which is an important part of the mechanism that leads to uncontrolled division and proliferation of cancer cells .
Anti-Angiogenic Activity
Some derivatives of this compound have shown significant anti-angiogenic activity . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. Anti-angiogenic agents stop the formation of these new blood vessels, thereby inhibiting the growth of the tumor .
DNA Cleavage Studies
These compounds have also been studied for their DNA cleavage abilities . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells . DNA cleavage reaction is also considered of prime importance as it proceeds by targeting various parts of DNA such as purine and pyrimidine bases, deoxyribose sugar, and phosphodiester linkage .
Inhibition of Fibrosis
From the screening results, some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to organ dysfunction and failure .
Potential Antitrypanosomal Activity
Although specific studies on “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide” are not available, related 2-aminopyrimidine derivatives have been studied for their antitrypanosomal activity . Trypanosomiasis is a parasitic disease that can cause serious health problems, including sleep sickness .
Drug Development
The detailed structural characterization of this compound and its derivatives can contribute to the development of new drugs . Understanding the conformation of these molecules in crystals and their intermolecular interactions can guide the design of more effective therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It can be inferred that the compound might interact with its targets, possibly tyrosine kinases, leading to changes in their activity and subsequent cellular responses .
Biochemical Pathways
Given its potential interaction with tyrosine kinases, it might influence pathways regulated by these enzymes, leading to downstream effects on cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential interaction with tyrosine kinases, it might influence cellular processes such as growth, differentiation, and apoptosis .
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)16(21)18-10-14-17-8-7-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXPYTOMAXPXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)


![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2629220.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)

![Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate](/img/structure/B2629225.png)